

An In-depth Technical Guide to Tert-butyl 4-fluorophenylcarbamate

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Compound of Interest

Compound Name: *Tert-butyl 4-fluorophenylcarbamate*

Cat. No.: *B181240*

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CAS Number: 60144-53-8

This technical guide provides a comprehensive overview of **tert-butyl 4-fluorophenylcarbamate**, a key intermediate in organic synthesis, particularly in the development of pharmaceuticals. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and applications.

Chemical and Physical Properties

Tert-butyl 4-fluorophenylcarbamate, also known as N-(tert-Butoxycarbonyl)-4-fluoroaniline, is a white to off-white solid. While specific data for this compound is not extensively published, the properties of closely related analogs and general knowledge of N-Boc protected anilines provide a strong basis for its characterization.

Property	Value	Reference
CAS Number	60144-53-8	
Molecular Formula	C ₁₁ H ₁₄ FNO ₂	
Molecular Weight	211.23 g/mol	
Appearance	White to off-white solid	
Melting Point	Not available. For comparison, the melting point of the analogous tert-butyl (4-chlorophenyl)carbamate is 102-103 °C.	
Boiling Point	Not available	
Solubility	Soluble in organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran.	

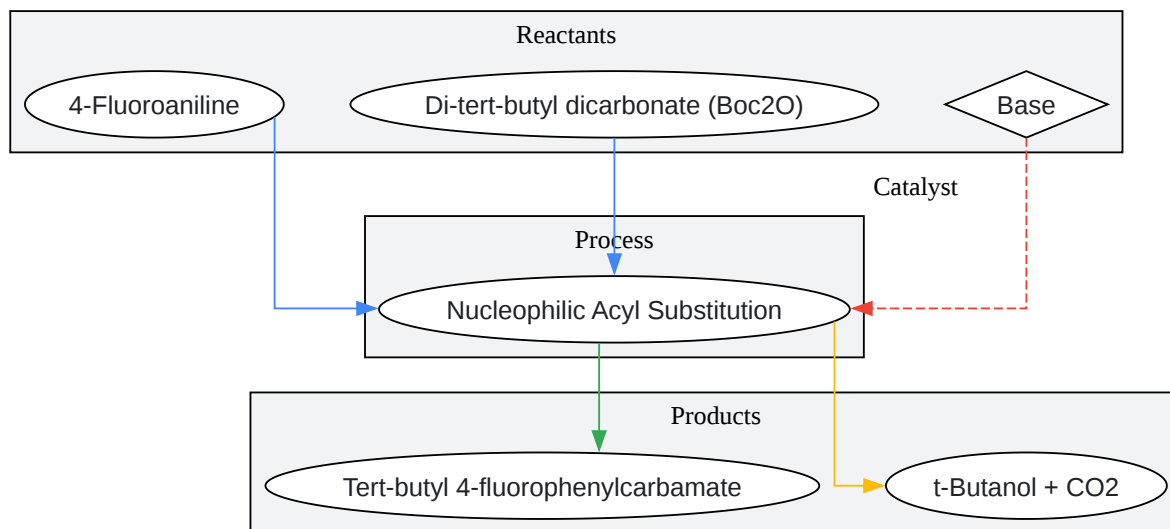
Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **tert-butyl 4-fluorophenylcarbamate**. Below are the expected and reported spectral characteristics for this and closely related compounds.

Technique	Data	Reference
^1H NMR (CDCl_3)	δ 7.35-7.25 (m, 2H, Ar-H), 7.05-6.95 (m, 2H, Ar-H), 6.50 (br s, 1H, NH), 1.52 (s, 9H, $\text{C}(\text{CH}_3)_3$). (Expected based on analogs)	
^{13}C NMR (CDCl_3)	δ 152.7, 159.0 (d, $J=242$ Hz), 134.0, 120.5 (d, $J=8$ Hz), 115.5 (d, $J=22$ Hz), 80.5, 28.3. (Expected based on analogs)	
IR (KBr)	Characteristic peaks for N-H stretching (around 3300 cm^{-1}), C=O stretching of the carbamate (around 1700 cm^{-1}), and C-F stretching (around 1220 cm^{-1}).	
Mass Spectrometry	Molecular ion peak (M^+) at m/z = 211.10.	

Synthesis of Tert-butyl 4-fluorophenylcarbamate

The synthesis of **tert-butyl 4-fluorophenylcarbamate** is typically achieved through the N-protection of 4-fluoroaniline with di-tert-butyl dicarbonate (Boc_2O). This reaction is a standard procedure in organic synthesis for the protection of amine functional groups.



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Caption: Synthesis of **tert-butyl 4-fluorophenylcarbamate**.

Experimental Protocol:

This protocol is a representative procedure for the Boc protection of 4-fluoroaniline.

Materials:

- 4-Fluoroaniline
- Di-tert-butyl dicarbonate (Boc₂O)
- Triethylamine (TEA) or another suitable base
- Tetrahydrofuran (THF) or another suitable aprotic solvent
- Saturated aqueous sodium bicarbonate solution

- Brine
- Anhydrous magnesium sulfate
- Ethyl acetate
- Hexane

Procedure:

- In a round-bottom flask, dissolve 4-
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